molecular formula C12H14Cl2N2O B1448433 8-(Azetidin-3-yloxy)quinoline dihydrochloride CAS No. 1449117-70-7

8-(Azetidin-3-yloxy)quinoline dihydrochloride

Cat. No.: B1448433
CAS No.: 1449117-70-7
M. Wt: 273.15 g/mol
InChI Key: LMGJRPLMOJQHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azetidin-3-yloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C12H12N2O.2ClH. It is known for its unique structure, which includes a quinoline ring bonded to an azetidine moiety through an oxygen atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

8-(Azetidin-3-yloxy)quinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various metabolic processes . These interactions can lead to the inhibition or activation of specific enzymes, thereby affecting the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit histone lysine demethylases (KDM), which play a crucial role in regulating gene expression . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit 2OG-dependent histone lysine demethylases, thereby affecting gene expression . Additionally, it interacts with other enzymes and proteins, modulating their activity and function, which in turn influences various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and alterations in cellular function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect the activity of 2OG-dependent oxygenases, which play a crucial role in metabolic pathways . These interactions can lead to changes in metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular function. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azetidin-3-yloxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with azetidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where the hydroxyl group of quinoline reacts with azetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Azetidin-3-yloxy)quinoline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The azetidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Azetidin-3-yloxy)quinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Azetidin-3-yloxy)quinoline dihydrochloride
  • 8-Hydroxyquinoline
  • 5-Amino-8-hydroxyquinoline

Uniqueness

8-(Azetidin-3-yloxy)quinoline dihydrochloride is unique due to the presence of both the quinoline and azetidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(azetidin-3-yloxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGJRPLMOJQHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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